8-Hydroxybenzo[a]pyrene
Overview
Description
8-Hydroxybenzo[a]pyrene is a derivative of benzo[a]pyrene, a well-known environmental pro-carcinogen. Benzo[a]pyrene is metabolically transformed into various derivatives, including hydroxylated forms such as 8-Hydroxybenzo[a]pyrene. These derivatives have been studied in various biological systems and are known to bind to DNA, although they are not directly carcinogenic (Ribeiro et al., 1986).
Synthesis Analysis
The synthesis of hydroxylated benzo[a]pyrene derivatives has been described in several studies. For instance, the synthesis of trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene, a potential carcinogenic metabolite, has been documented, indicating the methods to produce such hydroxylated derivatives (Lee et al., 1983).
Molecular Structure Analysis
The molecular structure of hydroxylated benzo[a]pyrene derivatives has been determined using X-ray crystallographic methods. Studies have shown that these molecules can have trans hydroxyl groups and adopt specific conformations, like a distorted half-chair pucker in the dihydrobenzene group (Neidle, Subbiah, & Osborne, 1981).
Chemical Reactions and Properties
Hydroxylated benzo[a]pyrene derivatives undergo various chemical reactions. For example, 3-Hydroxybenzo[a]pyrene is oxidized to benzo[a]pyrene-3,6-quinone and can form adducts with compounds like N-acetylcysteine, indicating its reactivity and potential to form complex molecules (Ribeiro et al., 1986).
Physical Properties Analysis
The physical properties of these hydroxylated derivatives, like their crystal structures and orientations of hydroxyl groups, have been extensively analyzed. These studies provide insight into the molecular geometry and potential interactions of these compounds (Neidle, Subbiah, & Osborne, 1980).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and formation of metabolites of hydroxylated benzo[a]pyrene derivatives, have been a focus of research. These compounds exhibit a variety of reactions, indicative of their complex behavior in biological systems (Yang et al., 1976).
Scientific Research Applications
Metabolism in Biological Systems : 8-Hydroxybenzo[a]pyrene is a metabolite of benzo[a]pyrene and has been studied for its metabolic pathways in rat liver homogenates. It is converted into dihydrodihydroxy compounds, indicating its role in biochemical reactions within biological systems (Sims, 1967).
Non-carcinogenic Properties : Research has shown that 8-Hydroxybenzo[a]pyrene, among other hydroxy derivatives of benzo[a]pyrene, does not exhibit carcinogenic properties when tested on mouse skin. This finding contrasts with the strong carcinogenic nature of benzo[a]pyrene itself (Kapitulnik et al., 1976).
DNA Binding Studies : Investigations into the binding of metabolites of 8-Hydroxybenzo[a]pyrene to DNA have provided insights into its potential interactions at the molecular level, which could have implications for understanding its role in cellular processes (Guenthner et al., 1979).
Molecular Structure Analysis : The molecular structure of metabolites related to 8-Hydroxybenzo[a]pyrene has been determined through X-ray crystallographic methods. This analysis helps in understanding the chemical properties and reactivity of such compounds (Neidle et al., 1981).
Role in Activation and Binding Processes : Studies have focused on how 8-Hydroxybenzo[a]pyrene and related metabolites activate and bind in different biological systems, revealing their role in biochemical reactions and possible implications for human health (Hesse et al., 1980).
properties
IUPAC Name |
benzo[a]pyren-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-16-7-9-17-15(11-16)10-14-5-4-12-2-1-3-13-6-8-18(17)20(14)19(12)13/h1-11,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEZWMDNHHTXJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158116 | |
Record name | Benzo(a)pyrene, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxybenzo[a]pyrene | |
CAS RN |
13345-26-1 | |
Record name | 8-Hydroxybenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13345-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(a)pyrene, 8-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene, 8-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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